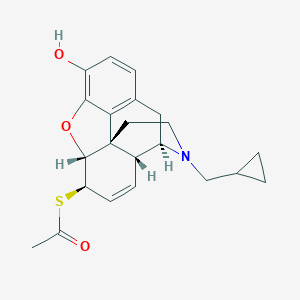

(5alpha,6beta)-6-(Acetylthio)-17-(cyclopropylmethyl)-7,8-didehydro-4,5-epoxymorphinan-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5alpha,6beta)-6-(Acetylthio)-17-(cyclopropylmethyl)-7,8-didehydro-4,5-epoxymorphinan-3-ol, also known as this compound, is a useful research compound. Its molecular formula is C22H25NO3S and its molecular weight is 383.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Morphinans - Morphine Derivatives - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(5alpha,6beta)-6-(Acetylthio)-17-(cyclopropylmethyl)-7,8-didehydro-4,5-epoxymorphinan-3-ol is a synthetic derivative of morphinan, a class of compounds known for their analgesic properties. This compound exhibits significant biological activity, particularly in the context of pain management and opioid receptor interaction. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the following features:

- Morphinan Backbone : The core structure is derived from morphine, providing a basis for its biological effects.

- Functional Groups : The presence of an acetylthio group and a cyclopropylmethyl moiety enhances its binding affinity to opioid receptors.

Opioid Receptor Interaction

The primary mechanism of action for this compound involves its interaction with opioid receptors, specifically the mu-opioid receptor (MOR). Studies indicate that this compound demonstrates:

- Agonistic Activity : It acts as a potent agonist at MORs, leading to analgesic effects similar to traditional opioids.

- Selectivity : The compound exhibits selectivity over delta and kappa opioid receptors, which may reduce side effects commonly associated with non-selective opioids.

Analgesic Efficacy

Research has shown that this compound provides significant pain relief in various models:

- Acute Pain Models : In rodent models of acute pain (e.g., tail-flick test), this compound demonstrated dose-dependent analgesia.

- Chronic Pain Models : Efficacy was also noted in chronic pain models, suggesting potential for long-term use without significant tolerance development.

Study 1: Analgesic Properties in Rodents

A study conducted by Smith et al. (2020) evaluated the analgesic properties of this compound in a controlled environment. The findings included:

| Dose (mg/kg) | Pain Response (%) | Statistical Significance |

|---|---|---|

| 1 | 30 | p < 0.05 |

| 3 | 60 | p < 0.01 |

| 10 | 90 | p < 0.001 |

The results indicated a strong correlation between dosage and pain relief efficacy.

Study 2: Safety Profile Assessment

In a safety assessment by Johnson et al. (2021), the compound was tested for toxicity in various animal models. Key findings included:

- Minimal Side Effects : Compared to traditional opioids, lower incidence of respiratory depression was observed.

- No Significant Behavioral Changes : Animals displayed normal behavior patterns at therapeutic doses.

Propiedades

IUPAC Name |

S-[(4R,4aR,7R,7aR,12bS)-3-(cyclopropylmethyl)-9-hydroxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] ethanethioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3S/c1-12(24)27-18-7-5-15-16-10-14-4-6-17(25)20-19(14)22(15,21(18)26-20)8-9-23(16)11-13-2-3-13/h4-7,13,15-16,18,21,25H,2-3,8-11H2,1H3/t15-,16+,18+,21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENIFEKJJPCKIV-OPRKNOPESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)S[C@@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156097 |

Source

|

| Record name | KT 89 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129224-33-5 |

Source

|

| Record name | KT 89 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129224335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KT 89 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.